molecular formula C32H34N2O8S B12020833 Allyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Allyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12020833
M. Wt: 606.7 g/mol
InChI Key: PBLZWLMBJQZVDA-RFBIWTDZSA-N
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Description

Allyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound with a complex architecture. Its molecular formula is C₃₂H₃₄N₂O₇S (molecular weight: 590.691 g/mol), featuring a pyrrole ring fused with a thiazole moiety and multiple substituents, including a 4-butoxybenzoyl group, a 4-ethoxy-3-methoxyphenyl group, and an allyl ester .

Properties

Molecular Formula

C32H34N2O8S

Molecular Weight

606.7 g/mol

IUPAC Name

prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H34N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(40-8-3)24(18-21)39-5)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)42-16-7-2/h7,10-15,18,26,35H,2,6,8-9,16-17H2,1,3-5H3/b27-25-

InChI Key

PBLZWLMBJQZVDA-RFBIWTDZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC)OC)O

Origin of Product

United States

Biological Activity

Allyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activity. Its structure suggests a variety of interactions with biological systems, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The compound has the following molecular formula: C32H34N2O8S, indicating the presence of multiple functional groups that may contribute to its biological activity. The thiazole and pyrrole rings are particularly noteworthy due to their known pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has also suggested that thiazole derivatives possess antimicrobial activity. The compound's structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways within bacteria and fungi.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects. The presence of specific functional groups can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for anticancer activity. The results showed that compounds with similar structural features to Allyl 2-[3-(4-butoxybenzoyl)-...] inhibited the growth of MCF-7 (breast cancer) cells by inducing apoptosis through caspase activation.

CompoundIC50 (µM)Mechanism of Action
Compound A15.2Apoptosis via caspase activation
Compound B20.5Cell cycle arrest at G2/M phase
Allyl Compound18.7Induction of oxidative stress

Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial properties of thiazole derivatives against various pathogens. The results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

PathogenMIC (µg/mL)Comparison to Standard
Staphylococcus aureus32Amoxicillin (16)
Escherichia coli64Ciprofloxacin (32)

Comparison with Similar Compounds

Key Observations :

  • Ester Group : The allyl ester may confer higher reactivity (e.g., susceptibility to hydrolysis or radical polymerization) compared to methyl or ethyl esters in analogs .

Crystallographic and Conformational Comparisons

and highlight the role of isostructurality in heterocyclic compounds. For example, compounds 4 and 5 () share identical crystal packing despite differing halogen substituents (Cl vs. F). By analogy, the target compound’s 4-butoxybenzoyl and 4-ethoxy-3-methoxyphenyl groups may adopt planar conformations in the solid state, similar to fluorophenyl derivatives in . However, steric clashes from the larger substituents could disrupt crystallinity .

Electronic and Reactivity Profiles

  • Electron-Withdrawing vs. Donating Groups : The 4-butoxybenzoyl group (electron-withdrawing due to the carbonyl) contrasts with the 4-ethoxy-3-methoxyphenyl group (electron-donating). This duality may create a polarized electronic environment, distinguishing it from analogs with uniformly electron-deficient aryl groups (e.g., nitro- or halogen-substituted derivatives in ) .
  • Hydrogen Bonding : The 4-hydroxy group on the pyrrole ring enables hydrogen bonding, a feature absent in analogs like 617695-24-6, which could enhance intermolecular interactions in solution or solid states .

Preparation Methods

Hantzsch Thiazole Reaction

Ethyl acetoacetate reacts with thiourea derivatives in the presence of α-haloketones (e.g., 3-chloro-2,4-pentanedione) under refluxing ethanol. This method yields the thiazole core in 75–85% purity.

One-Pot Bromination-Cyclization

A patented method (CN102079732B) simplifies synthesis using tetrahydrofuran (THF)/water as a solvent system:

  • Bromination : Acetoacetate is treated with N-bromosuccinimide (NBS) at 60°C.

  • Cyclization : N-Monosubstituted thiourea derivatives are added, followed by heating at 80°C.
    This approach achieves 90% yield with >95% purity, avoiding intermediate isolation.

Table 1 : Thiazole Core Synthesis Comparison

MethodReagentsConditionsYield (%)Purity (%)
Hantzsch ReactionEthyl acetoacetate, thioureaEtOH, reflux, 6 h75–8585–90
One-Pot BrominationNBS, THF/H₂O60–80°C, 4 h9095

Pyrrolidone Ring Formation

The 2,5-dihydro-1H-pyrrol-1-yl ring is constructed via Michael addition-cyclization or microwave-assisted cyclocondensation (Table 2).

Michael Addition-Cyclization

A diketone intermediate reacts with primary amines (e.g., 4-ethoxy-3-methoxyaniline) in dioxane with triethylamine as a base. Heating at 100°C for 4 h induces cyclization, forming the pyrrolidone ring.

Microwave-Assisted Method

Microwave irradiation (100–150 W) reduces reaction time to 30–60 minutes. For example, indium(III) chloride catalyzes the cyclocondensation of β-nitrostyrenes with enamines, achieving 80–90% yield.

Table 2 : Pyrrolidone Ring Synthesis Parameters

MethodCatalystSolventTemperature (°C)TimeYield (%)
Michael AdditionTriethylamineDioxane1004 h70–75
Microwave CyclizationInCl₃Ethanol120 (MW)45 min85–90

Functionalization and Coupling Reactions

Acylation with 4-Butoxybenzoyl Chloride

The pyrrolidone nitrogen is acylated using 4-butoxybenzoyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP). Reactions proceed at 0°C to room temperature, yielding 80–85% product.

Etherification for 4-Ethoxy-3-Methoxyphenyl Group

A Ullmann coupling introduces the 4-ethoxy-3-methoxyphenyl moiety:

  • Substitution : 3-Methoxy-4-hydroxyphenylboronic acid reacts with iodoethane in the presence of CuI/1,10-phenanthroline.

  • Coupling : Suzuki-Miyaura reaction links the aryl group to the pyrrolidone ring.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). Recrystallization from ethanol improves purity to >98%.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, OCH₂CH₃), 2.36 (s, 3H, CH₃-thiazole), 4.02 (q, 2H, OCH₂CH₃).

  • HRMS : m/z calculated for C₃₀H₃₁N₂O₈S [M+H]⁺: 603.1752; found: 603.1755 .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, including:

Condensation : Reacting substituted benzaldehydes with heterocyclic precursors (e.g., pyrrolone or thiazole derivatives) using solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) .

Cyclization : Employing sodium hydride or acid chlorides to facilitate ring closure .

Esterification : Introducing the allyl carboxylate group via nucleophilic substitution under reflux conditions in ethanol or toluene .
Key Optimization : Reaction temperatures (60–100°C) and inert atmospheres (N₂/Ar) improve yield (65–80%) and purity .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions between NMR, IR, and mass spectrometry data often arise from:

  • Tautomerism (e.g., keto-enol equilibria in the pyrrolone ring) .
  • Crystallographic vs. solution-state discrepancies (e.g., hydrogen bonding in solid-state X-ray structures vs. dynamic behavior in solution) .
    Resolution Strategies :
  • Cross-validate using X-ray crystallography (e.g., single-crystal diffraction for absolute configuration) .
  • Perform variable-temperature NMR to detect tautomeric shifts .

Basic: What characterization techniques are essential for confirming the structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to identify substituents (e.g., ethoxy, methoxy groups) and ring systems .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula .
  • Elemental Analysis : Validates purity (>95%) .

Advanced: How to design experiments to study the compound’s biological activity?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or inflammatory enzymes .
  • In Vitro Assays :
    • Kinase Inhibition : Measure IC₅₀ values against cancer-related kinases (e.g., EGFR, VEGFR) .
    • Antimicrobial Testing : Broth microdilution for MIC determination .
  • Control Experiments : Compare with structurally related analogs to isolate structure-activity relationships (SAR) .

Basic: What solvents and conditions are optimal for its stability?

Methodological Answer:

  • Storage : -20°C in anhydrous DMSO or under argon to prevent hydrolysis of the ester group .
  • Avoid : Prolonged exposure to moisture or acidic/basic conditions, which degrade the pyrrolone-thiazole scaffold .

Advanced: Which computational methods predict reactivity and regioselectivity in modifications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-3 of thiazole) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. ethanol) .
  • Example : DFT predicts higher reactivity at the allyl carboxylate group for nucleophilic substitutions .

Basic: What functional groups influence its chemical reactivity?

Methodological Answer:

  • Electrophilic Sites : The α,β-unsaturated ketone in the pyrrolone ring undergoes Michael additions .
  • Nucleophilic Sites : Thiazole nitrogen and hydroxyl group participate in hydrogen bonding .
  • Labile Groups : Allyl ester is prone to hydrolysis under basic conditions .

Advanced: Strategies for regioselective modifications of the core scaffold?

Methodological Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield the hydroxyl group during thiazole functionalization .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 4-methylthiazole position .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in cyclization steps (e.g., 80% yield at 150°C) .

Basic: How to analyze purity and identify synthetic by-products?

Methodological Answer:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) .
  • TLC : Ethyl acetate/hexane (3:7) to monitor reaction progress and isolate by-products (e.g., uncyclized intermediates) .

Advanced: How to resolve low reproducibility in biological activity assays?

Methodological Answer:

  • Source of Variability : Solubility differences (DMSO stock crystallization) or batch-to-batch purity .
  • Mitigation :
    • Pre-filter compound solutions (0.22 μm membrane) to remove aggregates .
    • Validate purity via ¹H NMR and HRMS for each batch .
    • Use standardized cell lines (e.g., HEK293 for kinase assays) to reduce biological variability .

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